Cas no 29162-73-0 (meso-Tetra (p-Bromophenyl) Porphine)

meso-Tetra (p-Bromophenyl) Porphine 化学的及び物理的性質
名前と識別子
-
- tetra(p-bromophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin
- MESO-TETRA (P-BROMOPHENYL) PORPHINE
- 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin
- 5,10,15,20-Tetra(4bromophenyl)porphyrin
- 5,10,15,20-Tetrakis(4'-bromophenyl)porphyrin
- SCHEMBL3041824
- YSZC239
- meso-Tetra(p-bromophenyl)porphine
- 5,10,15,20-(tetra-4-bromophenyl)porphyrin
- HY-W035138
- 5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin
- Tetra(4-broMophenyl)porphine
- 5,10,15,20-tetra(4-bromophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphyrin
- 29162-73-0
- MFCD02114459
- T3467
- AS-75797
- CS-0085785
- 2,7,12,17-TETRAKIS(4-BROMOPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3,6).1(8,11).1(13,16)]TETRACOSA-1,3,5,7,9,11(23),12,14,16,18(21),19-UNDECAENE
- AKOS024406061
- 2,7,12,17-TETRAKIS(4-BROMOPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16,18(21),19-UNDECAENE
- meso-Tetra(4-bromophenyl)porphine
- E74561
- AMY36324
- DA-55355
- meso-Tetra (p-Bromophenyl) Porphine
-
- MDL: MFCD02114459
- インチ: 1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-
- InChIKey: ANWXWWSYNQLVED-LWQDQPMZSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(=C([H])C=3[H])Br)C3=C([H])C([H])=C(C(C4C([H])=C([H])C(=C([H])C=4[H])Br)=C4C([H])=C([H])C(C(C5C([H])=C([H])C(=C([H])C=5[H])Br)=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2 |c:18,75,t:50,69|
計算された属性
- せいみつぶんしりょう: 929.885g/mol
- ひょうめんでんか: 0
- XLogP3: 13.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 925.8891g/mol
- 単一同位体質量: 925.8891g/mol
- 水素結合トポロジー分子極性表面積: 57.4Ų
- 重原子数: 52
- 複雑さ: 973
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 52.54
meso-Tetra (p-Bromophenyl) Porphine セキュリティ情報
meso-Tetra (p-Bromophenyl) Porphine 税関データ
- 税関コード:29339900
meso-Tetra (p-Bromophenyl) Porphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A986218-1g |
Meso-tetra (p-bromophenyl) porphine |
29162-73-0 | 95% | 1g |
$32.0 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156425-25g |
Tetra(p-bromophenyl)porphyrin |
29162-73-0 | 95% | 25g |
¥2283.00 | 2024-05-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG423-1g |
meso-Tetra (p-Bromophenyl) Porphine |
29162-73-0 | 95% | 1g |
462.0CNY | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13820-5g |
tetra(p-bromophenyl)porphyrin |
29162-73-0 | 5g |
¥1286.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13820-25g |
tetra(p-bromophenyl)porphyrin |
29162-73-0 | 95% | 25g |
¥1565.0 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | T40533-5g |
meso-Tetra (p-bromophenyl) porphine |
29162-73-0 | >95% | 5g |
¥ 2450 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3467-200MG |
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin |
29162-73-0 | >95.0%(HPLC) | 200mg |
¥2000.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156425-100g |
Tetra(p-bromophenyl)porphyrin |
29162-73-0 | 95% | 100g |
¥7819.00 | 2024-05-20 | |
Ambeed | A986218-250mg |
Meso-tetra (p-bromophenyl) porphine |
29162-73-0 | 95% | 250mg |
$12.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y1003354-5g |
meso-Tetra (p-bromophenyl) porphine |
29162-73-0 | 95% | 5g |
$750 | 2024-07-24 |
meso-Tetra (p-Bromophenyl) Porphine 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
meso-Tetra (p-Bromophenyl) Porphineに関する追加情報
Meso-Tetra (p-Bromophenyl) Porphine (CAS No. 29162-73-0): An Overview of Its Structure, Properties, and Applications in Chemical Biology
Meso-Tetra (p-Bromophenyl) Porphine (CAS No. 29162-73-0) is a fascinating compound that belongs to the porphyrin family, a group of macrocyclic compounds with significant applications in chemical biology, materials science, and medicinal chemistry. This introduction aims to provide a comprehensive overview of the structure, properties, and potential applications of Meso-Tetra (p-Bromophenyl) Porphine, drawing on the latest research findings to ensure a current and accurate understanding.
Structure and Synthesis
Meso-Tetra (p-Bromophenyl) Porphine is characterized by its unique macrocyclic structure, which consists of four pyrrole rings connected by methine bridges. The meso positions are substituted with p-bromophenyl groups, which impart specific electronic and steric properties to the molecule. The synthesis of Meso-Tetra (p-Bromophenyl) Porphine typically involves condensation reactions between pyrrole and p-bromobenzaldehyde, followed by cyclization to form the porphyrin core.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of Meso-Tetra (p-Bromophenyl) Porphine. For instance, a study published in the Journal of Organic Chemistry reported a one-pot synthesis method that significantly reduces reaction time and improves yield. This method involves the use of microwave-assisted synthesis, which has gained popularity due to its ability to enhance reaction rates and product purity.
Spectroscopic Properties
The spectroscopic properties of Meso-Tetra (p-Bromophenyl) Porphine are of great interest due to their potential applications in photophysical and photochemical studies. The compound exhibits strong absorption bands in the visible region, particularly around 400-500 nm, which are attributed to the π-π* transitions within the porphyrin ring system. These absorption properties make it an excellent candidate for use in photodynamic therapy (PDT) and other light-based therapeutic applications.
Fluorescence studies have shown that Meso-Tetra (p-Bromophenyl) Porphine emits intense fluorescence upon excitation, with emission maxima typically observed around 650 nm. The high quantum yield and long fluorescence lifetime of this compound make it suitable for use as a fluorescent probe in biological systems. Recent research has explored the use of porphyrin-based compounds as sensors for detecting various analytes, including metal ions and small molecules.
Biological Applications
The biological applications of Meso-Tetra (p-Bromophenyl) Porphine are diverse and promising. One of the most significant areas of application is in photodynamic therapy (PDT), where porphyrins are used as photosensitizers to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells, making porphyrins valuable tools in cancer treatment.
A study published in the Journal of Medicinal Chemistry demonstrated that Meso-Tetra (p-Bromophenyl) Porphine exhibits high selectivity towards cancer cells over normal cells, making it a promising candidate for targeted PDT. The bromine substituents on the meso positions play a crucial role in enhancing the cellular uptake and retention of the compound, thereby improving its therapeutic efficacy.
Beyond PDT, Meso-Tetra (p-Bromophenyl) Porphine has also been investigated for its potential as an imaging agent. Its strong absorption and emission properties make it suitable for use in fluorescence imaging techniques, which can provide real-time visualization of biological processes at the cellular level. Research in this area has shown that porphyrin-based imaging agents can be used to monitor drug delivery, track cellular dynamics, and detect early signs of disease.
Materials Science Applications
In addition to its biological applications, Meso-Tetra (p-Bromophenyl) Porphine has found use in materials science due to its unique optical and electronic properties. One notable application is in the development of organic photovoltaic (OPV) devices. Porphyrins are known for their ability to absorb light efficiently and transfer energy through molecular excitons, making them attractive materials for use in solar cells.
A recent study published in Advanced Materials reported that incorporating Meso-Tetra (p-Bromophenyl) Porphine strong> into OPV devices significantly enhances their power conversion efficiency. The brominated substituents on the meso positions improve charge transport properties by reducing recombination rates and increasing carrier mobility within the active layer. p > < p >Another area whereMeso-Tetra ( p -Bromophenyl ) Porphine strong >has shown promise is in the development of luminescent materials for display technologies . The intense fluorescence emission and long lifetime of this compound make it suitable for use as a dopant in organic light-emitting diodes ( OLEDs ). Research has demonstrated that incorporatingMeso-Tetra ( p -Bromophenyl ) Porphine strong >into OLEDs can improve device performance by enhancing color purity , brightness , and operational stability . p > < p >< strong >Conclusion strong > p > < p >< strong >Meso-Tetra ( p -Bromophenyl ) Porphine strong >( CAS No . 29162-73-0 ) is a versatile compound with a wide range of applications in chemical biology , materials science , and medicinal chemistry . Its unique macrocyclic structure , coupled with its excellent spectroscopic properties , makes it an ideal candidate for various advanced technologies . Ongoing research continues to uncover new possibilities for this fascinating compound , further solidifying its importance in multiple scientific disciplines . p > article > response >
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